4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole

Physicochemical properties Thermal stability Density

Unlike simpler halogenated indoles, this trihalogenated scaffold features three orthogonal reactive handles (I > Br >> F) enabling sequential, chemoselective Suzuki-Miyaura couplings. The 2,3-dimethyl and C5-fluoro groups enhance metabolic stability, while the elevated LogP (4.29) makes it suitable for CNS-targeting programs. Ideal for diverse library synthesis and organic electronics applications.

Molecular Formula C10H8BrFIN
Molecular Weight 367.98 g/mol
Cat. No. B13914171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole
Molecular FormulaC10H8BrFIN
Molecular Weight367.98 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C(C=C(C(=C12)Br)F)I)C
InChIInChI=1S/C10H8BrFIN/c1-4-5(2)14-10-7(13)3-6(12)9(11)8(4)10/h3,14H,1-2H3
InChIKeyPWFDDZNXYOOQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole: A Polyhalogenated Indole Building Block for Advanced Synthesis


4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole (CAS: 2725791-03-5) is a trihalogenated indole derivative characterized by a 2,3-dimethylated core and a unique substitution pattern comprising bromine at C4, fluorine at C5, and iodine at C7 . With a molecular formula of C10H8BrFIN and a molecular weight of 367.98 g/mol, this compound serves as a versatile synthetic intermediate for constructing complex indole-based molecular architectures . Its commercial availability at 98% purity positions it as a ready-to-use building block for medicinal chemistry and materials science research programs requiring precise halogenation and methylation patterns on the indole scaffold.

Why 4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole Cannot Be Replaced by Simpler Halogenated Indoles


Indole substitution patterns profoundly influence both physicochemical properties and synthetic utility. While numerous halogenated indoles are commercially available, the specific combination of bromine, fluorine, iodine, and 2,3-dimethyl groups in this compound generates a reactivity profile that cannot be recapitulated by mono- or dihalogenated analogs . The presence of three distinct halogen leaving groups with varying reactivity (I > Br >> F) enables sequential, chemoselective cross-coupling reactions, while the electron-withdrawing halogen array substantially alters the acidity (pKa) and lipophilicity (LogP) of the indole NH relative to unsubstituted or methylated indoles [1]. Substituting a simpler analog risks compromising reaction orthogonality, physicochemical property space, and the structural diversity achievable in downstream libraries.

Quantitative Differentiation of 4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole Against Closest Analogs


Elevated Boiling Point and Density Compared to Unsubstituted 2,3-Dimethylindole

The target compound exhibits a predicted boiling point of 403.1 ± 40.0 °C , which is approximately 118 °C higher than the boiling point of 2,3-dimethylindole (285 °C) [1]. Its predicted density of 2.080 ± 0.06 g/cm³ is nearly double that of 2,3-dimethylindole (~1.08 g/cm³) . This significant increase in both boiling point and density reflects the cumulative impact of heavy halogen substitution (Br, I) on molecular weight and intermolecular forces.

Physicochemical properties Thermal stability Density

Substantially Lower pKa (Enhanced NH Acidity) Relative to 2,3-Dimethylindole

The predicted pKa of the indole NH proton in 4-bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole is 14.61 ± 0.30 , which is approximately 3.26 log units lower (more acidic) than the pKa of 17.87 ± 0.30 reported for 2,3-dimethylindole . This acidification is attributed to the strong electron-withdrawing effects of the bromine, fluorine, and iodine substituents on the indole ring.

Acidity NH pKa Proton transfer

Increased Lipophilicity (LogP) Versus Non-Halogenated and Mono-Halogenated Indoles

The target compound exhibits a computed LogP value of 4.29 , reflecting the substantial lipophilic contribution of the bromine and iodine substituents. In comparison, 2,3-dimethylindole has a LogP of approximately 2.78 [1], while the dihalogenated analog 4-bromo-5-fluoro-1H-indole has a LogP of 2.96 [2]. The trihalogenated derivative is approximately 1.5 log units more lipophilic than the non-halogenated parent and 1.3 log units more than the bromo-fluoro analog.

Lipophilicity LogP Membrane permeability

Trihalogenation Enables Orthogonal, Sequential Cross-Coupling Functionalization

Polyhalogenated indoles undergo palladium-catalyzed cross-coupling reactions with a well-defined reactivity order: C2 (if halogenated) > C4–C7 > C3 [1]. In the target compound, the C2 and C3 positions are methyl-blocked, directing all cross-coupling activity to the C4 (Br), C5 (F), and C7 (I) positions. The reactivity hierarchy (I > Br >> F) allows for sequential, chemoselective functionalization: the C7 iodine can be addressed first under mild Suzuki conditions, followed by the C4 bromine under more forcing conditions, while the C5 fluorine remains intact for potential SNAr or late-stage diversification . This orthogonal reactivity is absent in mono- or dihalogenated analogs, which offer fewer synthetic handles and limited sequential functionalization opportunities.

Cross-coupling Suzuki-Miyaura Sequential functionalization Chemoselectivity

Optimal Application Scenarios for 4-Bromo-5-fluoro-7-iodo-2,3-dimethyl-1H-indole Based on Quantitative Evidence


Medicinal Chemistry: Construction of Diverse Indole-Based Screening Libraries via Sequential Cross-Coupling

The presence of three halogen handles with distinct reactivity (I > Br >> F) enables iterative, chemoselective Suzuki-Miyaura couplings to generate highly substituted indole libraries . Starting from this single building block, researchers can introduce three different aryl/heteroaryl groups in a controlled sequence, maximizing scaffold diversity while minimizing synthetic steps. The enhanced acidity (pKa 14.61) also facilitates N-functionalization under mild conditions [1].

Physicochemical Property Optimization: Tuning Lipophilicity and Metabolic Stability

The elevated LogP (4.29) and high molecular weight (367.98) position this compound as a starting point for lead optimization programs targeting CNS-penetrant or membrane-bound targets where increased lipophilicity is desirable . The fluorine atom at C5 is strategically placed to block potential metabolic oxidation at this position, potentially improving metabolic stability in vivo [1].

Materials Science: Precursor for Halogenated Organic Semiconductors and Optoelectronic Materials

The trihalogenated indole core provides a rigid, electron-rich scaffold amenable to cross-coupling with electron-deficient aryl partners to generate donor-acceptor systems for organic electronics . The heavy iodine atom may enhance spin-orbit coupling, a property of interest for thermally activated delayed fluorescence (TADF) emitters and phosphorescent materials [1].

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